molecular formula C17H19N3S B8617701 N-[2-(3,3-Dimethyl-2,3-dihydro-1H-indol-1-yl)phenyl]thiourea CAS No. 917898-61-4

N-[2-(3,3-Dimethyl-2,3-dihydro-1H-indol-1-yl)phenyl]thiourea

Cat. No. B8617701
Key on ui cas rn: 917898-61-4
M. Wt: 297.4 g/mol
InChI Key: JWVYJIITTSQWJR-UHFFFAOYSA-N
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Patent
US07728008B2

Procedure details

To a solution of 2f (60 mg, 0.149 mmol) in MeOH was added 1N NaOH (0.2 mL, 0.2 mmol). The reaction mixture was stirred at 50° C. for 2 h. The solvent was evaporated under reduced pressure and co-evaporated with toluene to afford 2 g (35 mg, 80%). MS (ES) m/z 298 [M+H]30 .
Name
2f
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N:19]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21]([CH3:29])([CH3:28])[CH2:20]1)=[S:11])(=O)C1C=CC=CC=1.[OH-].[Na+]>CO>[CH3:28][C:21]1([CH3:29])[C:22]2[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:19]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[NH:12][C:10]([NH2:9])=[S:11])[CH2:20]1 |f:1.2|

Inputs

Step One
Name
2f
Quantity
60 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NC1=C(C=CC=C1)N1CC(C2=CC=CC=C12)(C)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and co-evaporated with toluene
CUSTOM
Type
CUSTOM
Details
to afford 2 g (35 mg, 80%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(CN(C2=CC=CC=C12)C1=C(C=CC=C1)NC(=S)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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